Hydralazine-15N4 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

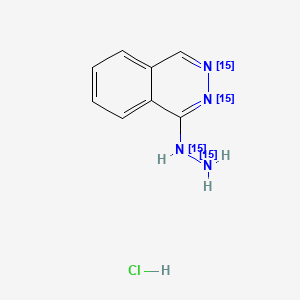

Hydralazine-15N4 Hydrochloride is a labeled compound of hydralazine hydrochloride, where the nitrogen atoms are isotopically labeled with nitrogen-15. Hydralazine hydrochloride is a direct-acting smooth muscle relaxant that acts as a vasodilator primarily in resistance arterioles. It is commonly used in the treatment of hypertension and heart failure .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of hydralazine hydrochloride typically involves the reaction of phthalic anhydride with hydrazine hydrate to form 1-hydrazinophthalazine, which is then converted to hydralazine hydrochloride by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of hydralazine hydrochloride involves similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high purity and yield. The process includes steps such as crystallization, filtration, and drying to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Hydralazine hydrochloride undergoes various chemical reactions, including:

Oxidation: Hydralazine can be oxidized to form phthalazine derivatives.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: Hydralazine can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed:

Oxidation: Phthalazine derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted hydralazine compounds.

Applications De Recherche Scientifique

Hydralazine-15N4 Hydrochloride is used extensively in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:

Chemistry: Used in mechanistic studies and reaction pathway elucidation.

Biology: Employed in metabolic studies and enzyme kinetics.

Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand drug metabolism and action.

Industry: Applied in the development of new pharmaceuticals and in quality control processes

Mécanisme D'action

Hydralazine hydrochloride exerts its effects by causing direct vasodilation of arterioles, leading to decreased systemic resistance. The exact mechanism is not fully understood, but it is believed to involve the inhibition of calcium release from the sarcoplasmic reticulum and inhibition of myosin phosphorylation in arterial smooth muscle cells .

Comparaison Avec Des Composés Similaires

Lisinopril: An angiotensin-converting enzyme inhibitor used to treat hypertension and heart failure.

Amlodipine: A calcium channel blocker used for the treatment of angina and hypertension.

Uniqueness: Hydralazine hydrochloride is unique in its direct vasodilatory action on arterioles, which distinguishes it from other antihypertensive agents that may act on different pathways or have additional effects on veins .

Activité Biologique

Hydralazine-15N4 hydrochloride is a nitrogen-labeled derivative of hydralazine, an antihypertensive agent primarily used for the management of high blood pressure. This compound has garnered attention in pharmacological research due to its unique isotopic labeling, which allows for precise tracking of its biological activity and metabolism in various biological systems. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, clinical implications, and associated case studies.

Hydralazine acts as a direct vasodilator, primarily affecting arteriolar smooth muscle. The exact mechanism remains partially understood, but several key actions have been identified:

- Calcium Homeostasis : Hydralazine inhibits inositol trisphosphate-induced calcium release from the sarcoplasmic reticulum in smooth muscle cells. This inhibition leads to relaxation of vascular smooth muscle and a subsequent decrease in peripheral vascular resistance .

- Hypoxia-Inducible Factor (HIF) Modulation : The compound competes with protocollagen prolyl hydroxylase for free iron, inhibiting the hydroxylation of HIF-1α. This results in increased levels of HIF-1α and vascular endothelial growth factor (VEGF), promoting endothelial cell proliferation and angiogenesis .

- Nitric Oxide Pathway : Hydralazine may enhance nitric oxide availability by promoting endothelial function, thereby contributing to its vasodilatory effects .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its biological activity:

| Parameter | Value |

|---|---|

| Molecular Weight | 196.64 g/mol |

| Bioavailability | 26%–50% (oral) |

| Peak Plasma Concentration (Cmax) | 0.12–1.31 µM (oral) |

| Half-Life | 2–4 hours |

| Volume of Distribution | 1.34–1.98 L/kg |

| Protein Binding | 87% (mainly to serum albumin) |

Hydralazine is rapidly distributed throughout the body and exhibits significant first-pass metabolism, primarily through acetylation and hydroxylation pathways .

Clinical Implications

Hydralazine is primarily indicated for treating essential hypertension and is often used in conjunction with other antihypertensive agents to mitigate side effects such as reflex tachycardia . However, it is associated with several adverse effects:

- Drug-Induced Lupus Erythematosus (DILE) : Prolonged use can lead to DILE in susceptible individuals, characterized by symptoms such as arthralgias and myalgias .

- Vasculitis : Recent case studies have documented instances of hydralazine-induced vasculitis, highlighting the need for healthcare providers to be aware of this potential complication .

Case Study 1: Hydralazine-Induced Vasculitis

A recent case involved a 51-year-old female with diabetes and hypertension who developed leukocytoclastic vasculitis after 13 months on hydralazine. Symptoms included a distinctive rash and pancytopenia. Upon discontinuation of hydralazine and initiation of a tailored treatment plan, the patient showed significant improvement . This case underscores the importance of early recognition and management of drug-induced complications.

Case Study 2: Effects on Blood Pressure

In a pharmacodynamic study involving sublingual hydralazine hydrochloride tablets, patients exhibited rapid control over systolic and diastolic blood pressure within 30 minutes post-administration. The study demonstrated significant efficacy in hypertensive emergencies, reinforcing hydralazine's role as a critical agent in acute settings .

Propriétés

IUPAC Name |

(15N)(15N)phthalazin-1-yl(15N)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;/h1-5H,9H2,(H,11,12);1H/i9+1,10+1,11+1,12+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXNZUWOTSUBMN-AKMRHMBASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=[15N][15N]=C2[15NH][15NH2].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.